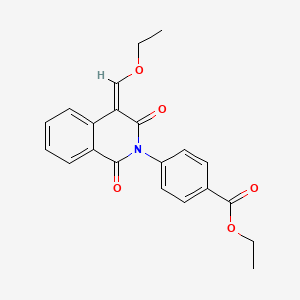
3-(2-Oxopyrrolidin-1-yl)propanoic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Oxopyrrolidin-1-yl)propanoic acid ethyl ester is a chemical compound with the molecular formula C7H11NO3. It is a derivative of propanoic acid and contains a pyrrolidinone ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxopyrrolidin-1-yl)propanoic acid ethyl ester typically involves the reaction of 2-oxo-1-pyrrolidinepropionitrile with ethyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions for several hours, followed by extraction and purification steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
化学反应分析
Types of Reactions
3-(2-Oxopyrrolidin-1-yl)propanoic acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(2-Oxopyrrolidin-1-yl)propanoic acid.
Reduction: Formation of 3-(2-Oxopyrrolidin-1-yl)propanol.
Substitution: Formation of various substituted esters or amides depending on the reagents used.
科学研究应用
3-(2-Oxopyrrolidin-1-yl)propanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-(2-Oxopyrrolidin-1-yl)propanoic acid ethyl ester involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with specific pathways in the body, influencing biological processes .
相似化合物的比较
Similar Compounds
Ethyl pyruvate: Similar ester structure but lacks the pyrrolidinone ring.
Ethyl isobutyrate: Another ester with a different alkyl group.
Ethyl 2-oxopropanoate: Similar structure but with a different functional group arrangement
Uniqueness
3-(2-Oxopyrrolidin-1-yl)propanoic acid ethyl ester is unique due to its combination of a pyrrolidinone ring and an ester group. This structure imparts specific chemical properties and reactivity that are not found in simpler esters.
属性
分子式 |
C11H17NO4 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC 名称 |
ethyl 3-oxo-5-(2-oxopyrrolidin-1-yl)pentanoate |
InChI |
InChI=1S/C11H17NO4/c1-2-16-11(15)8-9(13)5-7-12-6-3-4-10(12)14/h2-8H2,1H3 |
InChI 键 |
WIBWRBPALOMVRC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(=O)CCN1CCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-ethyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B12344216.png)
![Benzenesulfinamide, 2,4,6-tris(1-methylethyl)-, [S(R)]-](/img/structure/B12344222.png)

![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-fluorophenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12344233.png)


![2-(1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-5-yl)acetic acid](/img/structure/B12344249.png)
![9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-imino-5H-purin-6-one](/img/structure/B12344252.png)

![2,4a-Dihydropyrido[3,4-b]indol-1-one](/img/structure/B12344273.png)
![2,4-diethyl 5-[2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)hydrazin-1-yl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12344281.png)
![1-[7-acetyl-3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one](/img/structure/B12344283.png)

![(3S,5S)-5-hydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B12344298.png)
